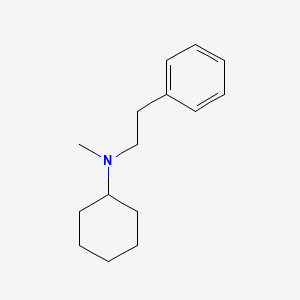
N-methyl-N-phenethylcyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-phenethylcyclohexanamine, also known as Methoxyphenamine (MPA), is a psychoactive drug that belongs to the class of amphetamines. It was first synthesized in the 1930s and has been used for various purposes, including as a stimulant, an appetite suppressant, and a decongestant. Synthesis Method: The synthesis of N-methyl-N-phenethylcyclohexanamine involves the reaction of phenethylamine with cyclohexanone in the presence of methylamine. The reaction leads to the formation of N-methyl-N-phenethylcyclohexanone, which is then reduced using sodium borohydride to produce N-methyl-N-phenethylcyclohexanamine. The synthesis of N-methyl-N-phenethylcyclohexanamine is relatively simple and can be carried out in a laboratory setting. Scientific Research Application: N-methyl-N-phenethylcyclohexanamine has been used in scientific research to study its effects on the central nervous system. It has been shown to have stimulant properties, similar to other amphetamines, and has been used to study the mechanisms of action of these drugs. Additionally, N-methyl-N-phenethylcyclohexanamine has been used as a model compound for the development of new psychoactive drugs. Mechanism of Action: The mechanism of action of N-methyl-N-phenethylcyclohexanamine is similar to other amphetamines. It acts as a releasing agent for dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a range of effects, including increased alertness, focus, and euphoria. Biochemical and Physiological Effects: The biochemical and physiological effects of N-methyl-N-phenethylcyclohexanamine are similar to other amphetamines. It increases the release of dopamine, norepinephrine, and serotonin, leading to increased activity in the brain. This results in a range of effects, including increased heart rate, blood pressure, and body temperature. Additionally, N-methyl-N-phenethylcyclohexanamine can cause appetite suppression and insomnia. Advantages and Limitations for Lab Experiments: The advantages of using N-methyl-N-phenethylcyclohexanamine in lab experiments include its relatively simple synthesis method, its similarity to other amphetamines, and its well-documented effects on the central nervous system. However, limitations of using N-methyl-N-phenethylcyclohexanamine in lab experiments include its potential for abuse and its potential side effects, which can make it difficult to study in humans. Future Directions: There are several future directions for the study of N-methyl-N-phenethylcyclohexanamine. One area of research is the development of new psychoactive drugs based on the structure of N-methyl-N-phenethylcyclohexanamine. Additionally, further research is needed to fully understand the mechanisms of action of N-methyl-N-phenethylcyclohexanamine and its effects on the central nervous system. Finally, research is needed to determine the potential therapeutic uses of N-methyl-N-phenethylcyclohexanamine and other amphetamines. In conclusion, N-methyl-N-phenethylcyclohexanamine is a psychoactive drug that has been used for various purposes, including as a stimulant, an appetite suppressant, and a decongestant. It has been extensively studied in scientific research and has been used as a model compound for the development of new psychoactive drugs. The synthesis of N-methyl-N-phenethylcyclohexanamine is relatively simple, and it has well-documented effects on the central nervous system. However, its potential for abuse and potential side effects make it difficult to study in humans. Future research is needed to fully understand the mechanisms of action of N-methyl-N-phenethylcyclohexanamine and its potential therapeutic uses.
特性
IUPAC Name |
N-methyl-N-(2-phenylethyl)cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-16(15-10-6-3-7-11-15)13-12-14-8-4-2-5-9-14/h2,4-5,8-9,15H,3,6-7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFMWNMKPNOLAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-phenethylcyclohexanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

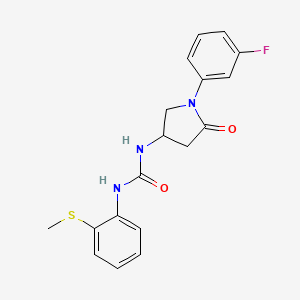
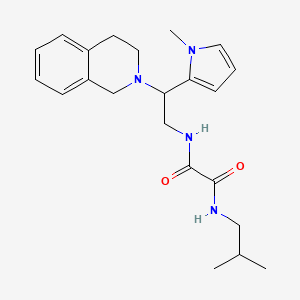
![1-(3-bromophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2459705.png)
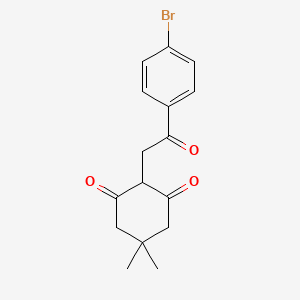
![N-(3-chloro-4-methylphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2459708.png)

![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3-cyanophenyl)acetamide](/img/no-structure.png)
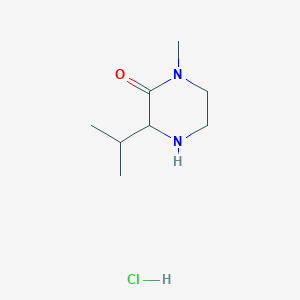
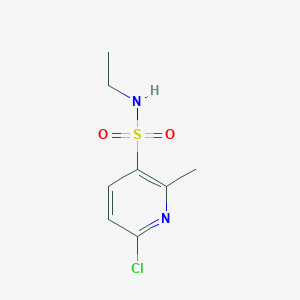
![6-((5-fluoro-2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2459717.png)
![3-(2-Pyrimidinyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B2459718.png)
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2459719.png)

![4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2459722.png)